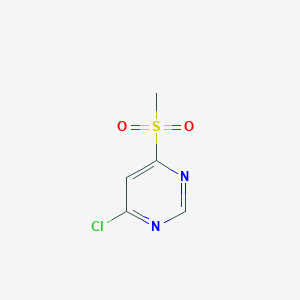

4-Chloro-6-(methylsulfonyl)pyrimidine

Description

4-Chloro-6-(methylsulfonyl)pyrimidine is a heterocyclic aromatic compound featuring a pyrimidine core substituted with a chlorine atom at position 4 and a methylsulfonyl group (-SO₂CH₃) at position 6. The methylsulfonyl group is a strong electron-withdrawing substituent, which significantly influences the compound's reactivity, solubility, and biological interactions. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for developing kinase inhibitors, COX-2 inhibitors, and radioligands . Its synthesis typically involves chlorination of pyrimidinones using POCl₃ or microwave-assisted substitution reactions, achieving yields >70% under optimized conditions .

Properties

IUPAC Name |

4-chloro-6-methylsulfonylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c1-11(9,10)5-2-4(6)7-3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJVTFNEAPYZIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291958 | |

| Record name | 4-chloro-6-(methylsulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89283-46-5 | |

| Record name | 89283-46-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-6-(methylsulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(methylsulfonyl)pyrimidine typically involves the chlorination of 6-methylsulfonylpyrimidine. One common method includes the reaction of 6-methylsulfonylpyrimidine with thionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydrogen atom at the 4-position with a chlorine atom.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4-position can be displaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide, aniline, and thiourea are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products:

Nucleophilic Substitution: Products include various substituted pyrimidines depending on the nucleophile used.

Oxidation: Sulfone derivatives are the major products.

Reduction: Dihydropyrimidine derivatives are formed.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrimidine derivatives, including 4-chloro-6-(methylsulfonyl)pyrimidine, exhibit significant anticancer properties due to their ability to inhibit protein kinases. These compounds can selectively target pathways involved in cancer progression, making them potential candidates for cancer therapy. Studies have demonstrated the compound's efficacy against various cancer cell lines, highlighting its role in the development of new anticancer agents.

Antiviral and Antifungal Properties

The compound has also shown promise in antiviral and antifungal applications. Investigations into its mechanism of action reveal that it can disrupt viral replication and fungal growth, suggesting its potential use in treating infections caused by these pathogens.

Case Study: Anticancer Mechanism

A study focused on the interaction of this compound with specific biological targets revealed that it modulates key signaling pathways involved in cell proliferation and apoptosis. This modulation is critical for developing targeted therapies for resistant cancer types.

Agricultural Applications

Fungicides and Herbicides

In agriculture, derivatives of this compound have been explored for their potential as fungicides and herbicides. Research indicates that compounds synthesized from this pyrimidine can effectively control various plant pathogens and weed species, offering environmentally friendly alternatives to traditional chemical treatments.

Table: Agricultural Efficacy of Pyrimidine Derivatives

| Compound Name | Target Organism | Efficacy (%) | Application Type |

|---|---|---|---|

| 6-Aryloxy-4-chloro-2-phenylpyrimidine | Sclerotinia sclerotiorum | 85 | Fungicide |

| 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | Various weeds | 90 | Herbicide |

Organic Synthesis

Synthesis of Functional Derivatives

This compound serves as a key intermediate in the synthesis of various functionalized pyrimidines and pyrazoles. Its unique structure allows for chemoselective reactions with amines and other electrophiles, facilitating the creation of complex molecular architectures useful in drug development .

Case Study: Chemoselective Reactions

A detailed study on the chemoselective reactions involving this compound demonstrated its ability to selectively displace chloride and sulfone groups under specific conditions. This selectivity is crucial for synthesizing targeted compounds with desired biological activities .

Biological Interaction Studies

Research has focused on understanding how this compound interacts with various biological targets. For instance, studies have shown that modifications at specific positions on the pyrimidine scaffold can significantly influence its biological activity and selectivity against target enzymes involved in inflammation and cancer progression .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(methylsulfonyl)pyrimidine involves its interaction with various molecular targets. The chlorine atom and the methylsulfonyl group enhance the compound’s reactivity, allowing it to participate in nucleophilic substitution reactions. These reactions can modify the biological activity of target molecules, making the compound useful in drug design and development.

Molecular Targets and Pathways:

Protein Kinases: The compound can inhibit protein kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the modulation of cellular processes such as growth, differentiation, and apoptosis.

DNA Interactions: It can intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below highlights structural differences between 4-Chloro-6-(methylsulfonyl)pyrimidine and related pyrimidine derivatives:

Key Observations :

- Electron-withdrawing effects : Methylsulfonyl (-SO₂CH₃) and trifluoromethyl (-CF₃) groups enhance electrophilicity at position 6, facilitating nucleophilic substitution reactions compared to sulfanyl (-SMe) or ether (-OR) groups .

- Core modifications: Thieno- or pyrazolo-fused pyrimidines exhibit altered aromaticity and steric profiles, impacting binding affinity in biological targets .

Key Observations :

Physicochemical Properties

Key Observations :

Biological Activity

4-Chloro-6-(methylsulfonyl)pyrimidine is a synthetic organic compound with notable biological activities, making it a subject of interest in medicinal chemistry. This compound, characterized by its pyrimidine ring structure, exhibits potential applications in pharmaceuticals and agricultural chemistry due to its unique structural features that influence its reactivity and biological activity.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 222.65 g/mol. The compound features:

- A chlorine atom at the 4-position.

- A methylsulfonyl group at the 6-position.

- A methyl group at the 2-position.

These functional groups contribute to its electrophilic nature and reactivity, influencing its interactions with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups can participate in hydrogen bonding and hydrophobic interactions with target proteins, while the methylsulfonyl group can form covalent bonds with nucleophilic residues in enzymes. This interaction modulates the activity of various enzymes and proteins, leading to its biological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

- THP-1 cells : Significant cytotoxic effects were observed at concentrations ranging from 5 to 20 µM.

- CCRF-CEM cells : Approximately 8% cytotoxic effect at a concentration of 20 µM.

- A549 cells : Statistically significant cytotoxicity was noted at concentrations between 10 and 20 µM .

The compound's ability to inhibit cell growth has been attributed to its interference with cellular metabolic pathways, particularly those involved in DNA replication and repair.

Antimicrobial Activity

This compound has also shown promising antimicrobial properties . Research indicates that it may possess both antifungal and antibacterial activities, contributing to its potential use in treating infections. The exact mechanisms by which it exerts these effects are still under investigation but may involve disruption of microbial cellular processes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of pyrimidine derivatives. Studies have indicated that modifications at specific positions on the pyrimidine ring can enhance or diminish biological activity. For instance:

| Compound | Activity | IC50 (µM) | Comments |

|---|---|---|---|

| Compound 1 | Anticancer | 72 | Most potent derivative |

| Compound 2 | Antiviral | 5.2 | Comparable to other tested compounds |

| Compound 3 | Antimicrobial | Not specified | Potential for further development |

This table summarizes findings from various studies that explore how different substituents affect the biological activity of pyrimidine derivatives .

Case Studies

- Study on Zika Virus Inhibition : In a study assessing antiviral activity, derivatives of pyrimidines including similar structures to this compound showed effective inhibition against Zika virus, with EC50 values indicating significant antiviral potential .

- Anticancer Efficacy in Cell Lines : A comprehensive analysis involving multiple cancer cell lines demonstrated that this compound could significantly reduce cell viability, particularly in resistant cancer types, highlighting its potential as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.